molecular formula C16H13N3O2 B11502080 8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-

8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 8,10-dimethyl-

Cat. No.: B11502080
M. Wt: 279.29 g/mol
InChI Key: ASZMXDJUWGHDFR-UHFFFAOYSA-N
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Description

9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione is a complex heterocyclic compound that belongs to the pyrrolo[2,1-a]isoquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione can be achieved through various methods. One common approach involves the use of a domino reaction, which includes oxidative dehydrogenation, cyclization coupling, and dehydrogenative aromatization . This reaction is typically promoted by a four-component catalytic system under aerobic conditions, including [RuCl2(p-cymene)]2, CuCl, copper acetate monohydrate, and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular iodine, oxygen gas.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium or copper, specific solvents like DMF or TFE.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects on cancer cells . Additionally, its structure allows it to interact with various biological pathways, contributing to its antiviral and antibacterial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11-dimethylpyrimido[5’,4’:3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione is unique due to its specific substitution pattern and the presence of the pyrimido ring fused to the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

13,15-dimethyl-10,13,15-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(17),2,4,6,8,11-hexaene-14,16-dione

InChI

InChI=1S/C16H13N3O2/c1-17-12-9-19-8-7-10-5-3-4-6-11(10)14(19)13(12)15(20)18(2)16(17)21/h3-9H,1-2H3

InChI Key

ASZMXDJUWGHDFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN3C=CC4=CC=CC=C4C3=C2C(=O)N(C1=O)C

Origin of Product

United States

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